1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperazine
Description
1-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperazine is a piperazine derivative featuring a 1,2,4-triazole core substituted with ethyl and methyl groups at the 3- and 1-positions, respectively. The triazole ring is connected to the piperazine moiety via a methylene bridge. The ethyl and methyl substituents on the triazole ring likely influence its electronic and steric properties, impacting its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H19N5 |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C10H19N5/c1-3-9-12-10(14(2)13-9)8-15-6-4-11-5-7-15/h11H,3-8H2,1-2H3 |
InChI Key |
LKXHPIWNODSKQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)CN2CCNCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperazine typically involves the reaction of 3-ethyl-1-methyl-1h-1,2,4-triazole with piperazine. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole and piperazine derivatives.
Scientific Research Applications
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical drugs, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Triazole-Piperazine Motifs
The following table compares structural analogues of 1-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperazine, highlighting substituent variations and physical properties:
Key Observations :
Piperazine Derivatives with Other Heterocycles
Comparisons with piperazine-linked heterocycles beyond 1,2,4-triazole:
Key Observations :
- Heterocycle Influence : 1,2,4-Triazole derivatives (target compound) exhibit greater metabolic stability compared to 1,2,3-triazoles (in ) due to fewer hydrogen-bonding sites.
Physicochemical and Spectroscopic Comparisons
- Melting Points : Triazole-piperazine derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl in compound 17 ) exhibit higher melting points (79.8–80.5°C) than those with bulky substituents (e.g., 2-trifluoromethylphenyl in compound 25: 53.6–54.8°C) . The target compound’s melting point is unreported but expected to align with ethyl/methyl-substituted analogues.
- Spectroscopic Data :
Structure-Activity Relationship (SAR) Insights
- Triazole Substitution : Methyl/ethyl groups (target compound) may optimize steric bulk without excessive hydrophobicity, contrasting with chloro/bromo substituents (in ), which improve target affinity but reduce solubility.
Biological Activity
1-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperazine is a compound of interest due to its potential biological activities. The triazole moiety is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
The biological activities of triazole derivatives are attributed to their ability to interact with various biological targets. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against bacteria and fungi.
| Study | Organism | Activity | Reference |
|---|---|---|---|
| Study 1 | E. coli | Inhibition of growth | |
| Study 2 | Candida albicans | Antifungal activity |
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of triazole derivatives. For instance, studies have shown that certain triazole compounds can inhibit cancer cell proliferation through various mechanisms.
| Cancer Type | Mechanism | Effectiveness | Reference |
|---|---|---|---|
| Breast Cancer | Apoptosis induction | High | |
| Lung Cancer | Cell cycle arrest | Moderate |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Triazoles can inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Interaction : These compounds may interact with cellular receptors that regulate cell signaling pathways.
- DNA Interference : Some studies suggest that triazoles can interfere with DNA replication in cancer cells.
Case Study 1: Antifungal Activity
A study conducted on the antifungal properties of triazole derivatives demonstrated that this compound showed significant inhibition against Candida species. The compound was tested in vitro and displayed a minimum inhibitory concentration (MIC) comparable to established antifungal agents.
Case Study 2: Anticancer Efficacy
In a preclinical trial assessing the anticancer efficacy of various triazole derivatives, this compound was found to reduce tumor size in xenograft models of breast cancer. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
